Propargyl-PEG1-NHS ester

Catalog No.
S540303
CAS No.
1174157-65-3
M.F
C10H11NO5
M. Wt
225.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG1-NHS ester

CAS Number

1174157-65-3

Product Name

Propargyl-PEG1-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxypropanoate

Molecular Formula

C10H11NO5

Molecular Weight

225.2

InChI

InChI=1S/C10H11NO5/c1-2-6-15-7-5-10(14)16-11-8(12)3-4-9(11)13/h1H,3-7H2

InChI Key

AEPAPCMLHMUFQW-UHFFFAOYSA-N

SMILES

C#CCOCCC(=O)ON1C(=O)CCC1=O

Solubility

Soluble in DMSO

Synonyms

Propargyl-PEG1-NHS ester

Description

The exact mass of the compound Propargyl-PEG1-NHS ester is 225.0637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propargyl-PEG1-NHS ester

is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc .

Propargyl-PEG1-NHS ester is a synthetic compound characterized by its unique structure, which includes a polyethylene glycol (PEG) spacer, a propargyl group, and a N-hydroxysuccinimide (NHS) ester. The molecular formula for this compound is C10H11NO5C_{10}H_{11}NO_{5}, and it is often utilized in bioconjugation applications due to its ability to selectively react with primary amines found in biomolecules . The propargyl group serves as a reactive handle for subsequent chemical modifications, particularly through click chemistry reactions, while the NHS ester facilitates the formation of stable amide bonds with amine-containing compounds .

Propargyl-PEG1-NHS ester functions as a linker molecule. The NHS ester group reacts with the primary amine of a biomolecule, forming an amide bond and attaching the molecule to the bioconjugate. The terminal alkyne group then participates in the CuAAC reaction with an azide-tagged molecule (often a drug, imaging agent, or targeting moiety), leading to the formation of a stable triazole linkage and the final bioconjugate [].

The primary chemical reaction involving Propargyl-PEG1-NHS ester is the conjugation with primary amines. At physiological pH (around 7.4), the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for biological applications. Following the formation of the amide bond, the terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, allowing for further functionalization with azide-tagged molecules .

Reaction Scheme

Propargyl PEG1 NHS ester+Primary AmineAmide Bonded Conjugate+N hydroxysuccinimide\text{Propargyl PEG1 NHS ester}+\text{Primary Amine}\rightarrow \text{Amide Bonded Conjugate}+\text{N hydroxysuccinimide}
Amide Bonded Conjugate+AzideCuBioconjugate\text{Amide Bonded Conjugate}+\text{Azide}\xrightarrow{\text{Cu}}\text{Bioconjugate}

Propargyl-PEG1-NHS ester exhibits significant biological activity primarily due to its role in bioconjugation. By enabling the covalent attachment of drugs, imaging agents, or targeting moieties to biomolecules, it enhances their therapeutic and diagnostic potential. Its application in antibody-drug conjugates (ADCs) allows for targeted delivery of therapeutics, thereby increasing efficacy while minimizing off-target effects . Additionally, its stability under physiological conditions makes it an attractive choice for in vivo applications.

The synthesis of Propargyl-PEG1-NHS ester typically involves several steps:

  • Starting Materials: Propargyl alcohol is reacted with a suitable activated PEG derivative.
  • Coupling Reaction: The resulting product is then coupled with N-hydroxysuccinimide to form the NHS ester.
  • Purification: The final product is purified through standard methods such as chromatography.

Variations in synthesis may occur depending on specific requirements or desired modifications .

Propargyl-PEG1-NHS ester has diverse applications across various fields:

  • Bioconjugation: It is extensively used for modifying proteins, peptides, and antibodies for therapeutic purposes.
  • Drug Delivery: Its ability to form stable conjugates makes it ideal for targeted drug delivery systems.
  • Imaging: It can be employed in the development of imaging agents that require precise attachment to biomolecules.
  • Chemical Biology: Researchers utilize it for identifying nucleophilic ligandable hotspots through chemoproteomic approaches .

Studies have demonstrated that Propargyl-PEG1-NHS ester can effectively facilitate interactions between biomolecules and small molecules via click chemistry. This property is particularly useful in understanding protein-protein interactions and developing new therapeutic strategies. The specificity and efficiency of the CuAAC reaction allow researchers to create complex biomolecular architectures that can be studied in detail .

Several compounds share structural similarities with Propargyl-PEG1-NHS ester. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Propargyl-NHS EsterAlkyne group with NHS esterSimpler structure; lacks PEG spacer
Azido-PEG-NHS EsterAzide group with NHS esterAllows for different click reactions
Maleimide-PEG EsterMaleimide functional groupReacts specifically with thiols
Biotin-PEG-NHS EsterBiotin moiety attached to PEG and NHS esterStrong affinity for streptavidin

Propargyl-PEG1-NHS ester stands out due to its combination of a propargyl group and PEG spacer, which provides enhanced solubility and reduced steric hindrance, making it particularly effective for bioconjugation applications .

Molecular Structure and Conformational Analysis

The molecular structure of Propargyl-Polyethylene Glycol Unit One N-Hydroxysuccinimide ester is characterized by its molecular formula C₁₀H₁₁NO₅ and molecular weight of 225.20 grams per mole [1] [2] [3]. The compound features a linear architecture consisting of three distinct functional domains connected through covalent bonds .

The structural arrangement begins with a terminal propargyl group (alkyne functionality) at one end, followed by a single ethylene glycol unit as the central spacer, and terminates with an N-hydroxysuccinimide ester moiety [2] [3]. The canonical Simplified Molecular Input Line Entry System representation is documented as C#CCOCCC(=O)ON1C(=O)CCC1=O, while the International Union of Pure and Applied Chemistry name is (2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxypropanoate .

Conformational analysis studies indicate that the single polyethylene glycol unit provides a compact spacer length of approximately 7.2 Angstroms, which minimizes steric hindrance while maintaining sufficient flexibility for bioconjugation reactions [19]. The propargyl group exhibits linear geometry characteristic of sp-hybridized carbon centers, contributing to the overall rigid nature of the alkyne terminus [21]. The N-hydroxysuccinimide ester adopts a planar configuration that facilitates nucleophilic attack by primary amines during conjugation reactions [19].

Physical and Chemical Properties

Solubility Parameters

The solubility profile of Propargyl-Polyethylene Glycol Unit One N-Hydroxysuccinimide ester demonstrates selective dissolution characteristics across different solvent systems [10] [14]. The compound exhibits excellent solubility in dimethyl sulfoxide, dichloromethane, and N,N-dimethylformamide, making these solvents the preferred choices for stock solution preparation [10] [14] .

Solvent SystemSolubilityReference
Dimethyl sulfoxideHighly soluble [10] [14]
DichloromethaneHighly soluble [10] [14]
N,N-dimethylformamideHighly soluble [10] [14]
TetrahydrofuranSoluble
ChloroformSoluble
WaterSlightly soluble [14]

The limited aqueous solubility is attributed to the hydrophobic nature of the propargyl group and the N-hydroxysuccinimide moiety, despite the presence of the hydrophilic polyethylene glycol spacer [2] . The single ethylene glycol unit provides minimal hydrophilicity compared to longer polyethylene glycol chains, resulting in reduced water solubility [19].

Stability Profiles

The stability characteristics of Propargyl-Polyethylene Glycol Unit One N-Hydroxysuccinimide ester are primarily governed by the reactivity of the N-hydroxysuccinimide ester functionality toward hydrolysis [17] [24]. Under aqueous conditions, the compound undergoes pH-dependent hydrolysis with distinct kinetic profiles at different pH values [17].

pH ConditionHydrolysis Half-lifeTemperatureReference
pH 7.4>120 minutes37°C [17]
pH 9.0<9 minutes37°C [17]
pH 8.3Intermediate25°C [20]

The hydrolysis mechanism involves nucleophilic attack by water molecules on the carbonyl carbon of the N-hydroxysuccinimide ester, resulting in the formation of the corresponding carboxylic acid and N-hydroxysuccinimide as products [17] [24]. The reaction rate increases significantly under alkaline conditions due to the higher concentration of hydroxide ions, which accelerate the hydrolysis process [17] [20].

Chemical stability studies conducted in simulated biological fluids demonstrate that the compound maintains structural integrity over extended periods under physiological conditions [18]. The propargyl functionality exhibits remarkable stability toward aqueous environments, with no detectable degradation observed after 24 hours of incubation in simulated gastric fluid, simulated intestinal fluid, and water at 37°C [18].

Melting and Boiling Points

Thermal analysis reveals that Propargyl-Polyethylene Glycol Unit One N-Hydroxysuccinimide ester exhibits a melting point range of 36-41°C, indicating a relatively low melting transition temperature [14] . This low melting point is consistent with the molecular structure, which lacks extensive intermolecular hydrogen bonding networks that would typically elevate the melting temperature [14].

The predicted boiling point is calculated to be 351.2 ± 48.0°C at standard atmospheric pressure (760 mmHg) [10] [14]. This elevated boiling point reflects the presence of polar functional groups and the potential for intermolecular interactions in the liquid phase [14]. The compound typically exists as a solid at room temperature with a gray coloration and may appear as a colorless to light yellow liquid depending on purity and storage conditions [10] [14].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of Propargyl-Polyethylene Glycol Unit One N-Hydroxysuccinimide ester through analysis of both proton and carbon-13 spectra [10] [11]. The compound exhibits characteristic resonance patterns that confirm the presence of all functional groups within the molecular structure [11].

The propargyl terminus displays a distinctive alkyne proton signal appearing as a triplet due to coupling with the adjacent methylene protons [11]. The N-hydroxysuccinimide moiety contributes characteristic resonances in the aliphatic region, typically appearing as a multiplet around 2.9 parts per million for the succinimide methylene protons [11]. Upon reaction with amine-containing substrates, the N-hydroxysuccinimide resonances disappear and are replaced by a new singlet at approximately 2.6 parts per million, corresponding to free N-hydroxysuccinimide [11].

The polyethylene glycol spacer contributes oxygen-bearing methylene resonances that appear in the characteristic chemical shift range for ether linkages [11]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of the carbonyl carbon associated with the ester functionality, typically resonating in the range of 160-180 parts per million [11].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that correspond to the major functional groups present in Propargyl-Polyethylene Glycol Unit One N-Hydroxysuccinimide ester [10] [11]. The compound exhibits a strong absorption band in the region of 1750-1800 cm⁻¹, which is attributed to the carbonyl stretching vibrations of both the ester linkage and the N-hydroxysuccinimide carbonyl groups [11].

The terminal alkyne functionality contributes a characteristic C≡C stretching vibration that appears as a sharp, weak absorption band around 2100-2200 cm⁻¹ [11]. This alkyne stretching frequency is diagnostic for the presence of the propargyl moiety and confirms the integrity of the terminal alkyne functionality [11].

Additional absorption bands in the C-H stretching region (2800-3000 cm⁻¹) correspond to the methylene protons of the polyethylene glycol spacer and the N-hydroxysuccinimide ring system [11]. The C-O stretching vibrations associated with the ether linkages appear in the fingerprint region around 1000-1200 cm⁻¹ [11].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic characterization of Propargyl-Polyethylene Glycol Unit One N-Hydroxysuccinimide ester reveals absorption characteristics primarily associated with the N-hydroxysuccinimide chromophore [11] [26]. The compound exhibits maximum absorption at approximately 260 nanometers with an extinction coefficient of 9,700 M⁻¹cm⁻¹, which is characteristic of the N-hydroxysuccinimide functional group [26].

This absorption band serves as a valuable analytical tool for monitoring hydrolysis reactions and conjugation processes [26]. Upon hydrolysis of the N-hydroxysuccinimide ester, the released N-hydroxysuccinimide maintains its characteristic absorption at 260 nanometers, allowing for quantitative assessment of ester reactivity and degradation [26].

The propargyl and polyethylene glycol components do not contribute significant chromophoric properties in the ultraviolet-visible region, making the N-hydroxysuccinimide absorption the primary spectroscopic feature for analytical monitoring [11] [26]. This selective absorption characteristic enables straightforward quantification of the compound in solution and assessment of reaction progress during bioconjugation procedures [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.9

Exact Mass

225.0637

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.

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